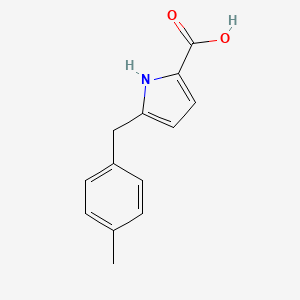
5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with a 4-methylbenzyl group at the 5-position and a carboxylic acid group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl bromide and pyrrole-2-carboxylic acid.
Alkylation Reaction: The 4-methylbenzyl group is introduced to the pyrrole ring through an alkylation reaction. This is achieved by reacting pyrrole-2-carboxylic acid with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other functional groups.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Formation of 5-(4-Methylbenzyl)-1H-pyrrole-2-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to reduced inflammation or inhibition of cancer cell growth.
類似化合物との比較
Similar Compounds
- 5-Benzyl-1H-pyrrole-2-carboxylic acid
- 5-(4-Methoxybenzyl)-1H-pyrrole-2-carboxylic acid
- 5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid
Uniqueness
5-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the 4-methylbenzyl group, which imparts distinct electronic and steric properties
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
5-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-9-2-4-10(5-3-9)8-11-6-7-12(14-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) |
InChIキー |
JWJYJGVMGHXPDK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2=CC=C(N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


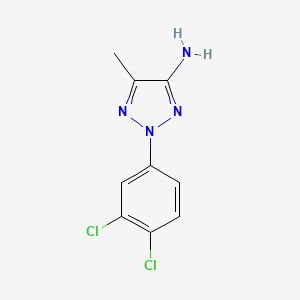

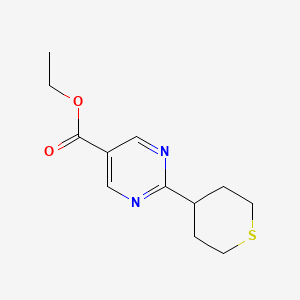

![(1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11786716.png)
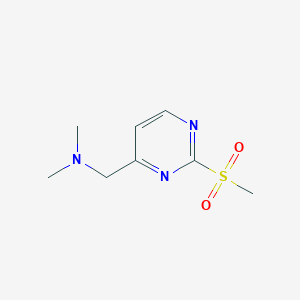

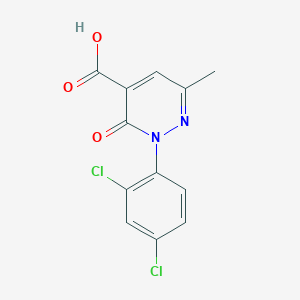


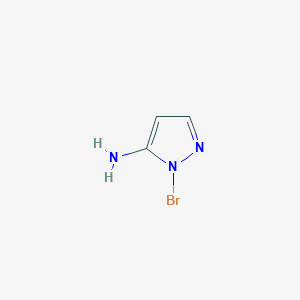
![(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B11786751.png)


